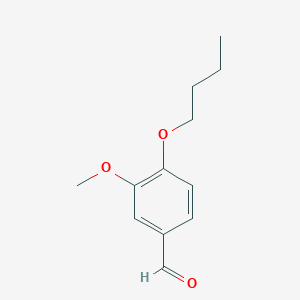

4-Butoxy-3-methoxybenzaldehyde

説明

Contextualization within Vanillin (B372448) Chemistry and Derived Structures

4-Butoxy-3-methoxybenzaldehyde is a derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely used flavor and fragrance agent. nih.gov The core difference lies in the substitution at the 4-position of the benzene (B151609) ring: the hydroxyl (-OH) group of vanillin is replaced by a butoxy (-OC4H9) group in this compound. mdpi.com This structural modification is typically achieved through an O-alkylation reaction, a type of nucleophilic substitution where vanillin reacts with a butyl-containing compound, such as 1-bromobutane (B133212). mdpi.comresearchgate.net

Vanillin's bifunctional nature, possessing both an aldehyde and a phenolic hydroxyl group, makes it a versatile starting material for the synthesis of a wide array of second-generation chemicals. nih.gov The derivatization of vanillin into compounds like this compound alters its physical and chemical properties, opening up new avenues for research and application. This strategic modification is a cornerstone of creating novel molecules with tailored functionalities.

Significance and Research Relevance in Contemporary Organic Synthesis

The synthesis of this compound serves as a model reaction in organic chemistry for studying and optimizing synthetic methodologies. researchgate.net Researchers have investigated its synthesis using different solvents, such as acetonitrile (B52724), acetone (B3395972), and dimethylformamide (DMF), to evaluate reaction yields and environmental impacts. researchgate.net Studies have shown that reactions carried out in DMF can result in higher yields compared to those in other solvents. researchgate.net

This compound is a valuable intermediate in the synthesis of more complex molecules. mdpi.com For instance, it is a precursor in the preparation of various derivatives, including hydrazones, which are known to possess a range of biological activities. semanticscholar.orgecronicon.net The aldehyde functional group is particularly reactive and can participate in a variety of chemical transformations, making it a key building block in multi-step syntheses.

Overview of Advanced Research Areas and Applications

The unique chemical structure of this compound has led to its use in several advanced research areas:

Liquid Crystals: This compound and its derivatives have been explored in the synthesis of liquid crystals. researchgate.net The presence of the alkoxy chains influences the mesomorphic properties (the behavior of a substance that is intermediate between a liquid and a solid) of the resulting materials. researchgate.net

Biologically Active Molecules: this compound is a key starting material for synthesizing compounds with potential biological activities. For example, it has been used to create hydrazone derivatives that exhibit antibacterial properties against strains like Staphylococcus aureus and Pseudomonas aeruginosa. semanticscholar.orgscirp.org It has also been utilized in the synthesis of lignan (B3055560) derivatives, which have been studied for their antimicrobial effects, and in the preparation of compounds investigated for their anticancer activity against cholangiocarcinoma cells. mdpi.comresearchgate.net

Environmental Impact Assessment: The synthesis of this compound has been used as a case study for life cycle assessment (LCA) in organic reactions. nih.govresearchgate.net This research aims to quantify and minimize the environmental footprint of chemical processes by evaluating factors such as solvent choice and reaction conditions. researchgate.net

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| CAS Number | 51301-87-2 |

| Appearance | Viscous oil |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-butoxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQRSBASPLRAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366361 | |

| Record name | 4-butoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51301-87-2 | |

| Record name | 4-Butoxy-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51301-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-butoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations

O-Alkylation Strategies for 4-Butoxy-3-methoxybenzaldehyde Synthesis

The principal method for synthesizing this compound is the O-alkylation of the phenolic hydroxyl group of vanillin (B372448). nih.govmdpi.com This process involves the reaction of vanillin with a suitable butylating agent, typically an alkyl halide like 1-bromobutane (B133212), in the presence of a base. nih.govmdpi.com

Nucleophilic Substitution Reactions of Vanillin as a Precursor

The synthesis is a classic example of a nucleophilic substitution reaction, specifically the Williamson ether synthesis. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and renewable building block, serves as the starting material. nih.gov The phenolic hydroxyl group of vanillin is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the butylating agent, displacing the halide and forming the ether linkage. nih.govresearchgate.net

The general reaction scheme is as follows: Vanillin + 1-Bromobutane → this compound nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yields and selectivity in the synthesis of this compound is contingent on the careful optimization of reaction parameters. Key factors include the choice of solvent and the use of catalytic agents. nih.govresearchgate.net

The choice of solvent significantly influences the reaction rate and yield. Polar aprotic solvents are generally favored for this type of nucleophilic substitution. nih.govresearchgate.net

N,N-dimethylformamide (DMF): Studies have shown that DMF often provides the highest yields. nih.govresearchgate.net Its high polarity effectively solvates the cation of the base, leaving the phenoxide anion more available for reaction. nih.gov In one study, reactions carried out in DMF resulted in significantly higher yields compared to acetonitrile (B52724) and acetone (B3395972). researchgate.net

Acetonitrile (ACN): Acetonitrile is another suitable polar aprotic solvent that can facilitate the reaction, though it may result in slightly lower yields compared to DMF. nih.govresearchgate.net

Acetone: While also a polar aprotic solvent, acetone generally leads to lower yields in this specific reaction. nih.govresearchgate.net Research indicates that a significantly smaller percentage of experiments conducted in acetone achieve high yields compared to those in DMF or ACN. nih.gov

The selection of the solvent can also have implications for the environmental impact of the synthesis, a factor of growing importance in chemical process development. nih.gov

The choice of base and catalyst is crucial for an efficient reaction.

Potassium Carbonate (K₂CO₃): This is a commonly used base to deprotonate the phenolic hydroxyl group of vanillin. nih.govmdpi.com It is effective and relatively inexpensive.

Potassium Iodide (KI): Often used as a catalyst, potassium iodide can enhance the reaction rate. nih.govmdpi.com In the presence of 1-bromobutane, an in-situ Finkelstein reaction can occur, where the bromide is replaced by iodide, a better leaving group, thus accelerating the nucleophilic substitution. unimore.it The presence of KI has been shown to be necessary for the completion of similar O-alkylation reactions. researchgate.net

The combination of K₂CO₃ as a base and KI as a catalyst in a suitable solvent like DMF or acetone is a widely employed strategy. nih.govmdpi.com

Solvent Effects and Their Mechanistic Implications (e.g., N,N-dimethylformamide, Acetonitrile, Acetone)

Considerations for Laboratory-Scale and Potential Process Scale-Up

Transitioning from a laboratory-scale synthesis to a larger industrial process requires careful consideration of several factors. While laboratory syntheses may prioritize yield and purity, industrial scale-up also emphasizes cost-effectiveness, safety, and environmental impact. core.ac.uk

For instance, while DMF is an excellent solvent for this reaction in terms of yield, its high boiling point and potential health concerns might necessitate exploring alternative solvents for large-scale production. nih.gov Solvent recyclability becomes a key economic and environmental consideration. The use of phase-transfer catalysts could be another strategy to explore for process optimization, potentially allowing for the use of less hazardous or more easily separable solvent systems.

Derivatization and Functionalization Approaches of this compound

This compound, with its aldehyde functional group, is a versatile intermediate for the synthesis of more complex molecules. The aldehyde group can undergo a variety of chemical transformations, allowing for the creation of a diverse range of derivatives. researchgate.net

One common derivatization is the Stobbe condensation . In this reaction, this compound can be reacted with dimethyl succinate (B1194679) in the presence of a strong base like sodium methoxide. mdpi.com This leads to the formation of 4-(4-Butoxy-3-methoxyphenyl)-3-(methoxycarbonyl)but-3-enoic acid, an intermediate that can be further modified. mdpi.com

Another approach is the Claisen-Schmidt condensation , where this compound reacts with a ketone, such as acetyl ferrocene, to form chalcone (B49325) derivatives. researchgate.net These compounds are of interest for their potential biological activities.

Furthermore, the aldehyde can be a precursor for the synthesis of various heterocyclic compounds, which are significant in medicinal chemistry. researchgate.net The aldehyde functionality allows for the construction of rings containing nitrogen, sulfur, or oxygen, leading to a wide array of potentially bioactive molecules.

Synthesis of Schiff Bases via Condensation Reactions

Schiff bases, characterized by the imine or azomethine (-C=N-) functional group, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. orientjchem.orgsjomr.org.in In the context of this compound, this reaction provides a straightforward method for introducing diverse substituents and functionalities. The general synthesis involves reacting the aldehyde with a primary amine, often in an alcoholic solvent like ethanol, sometimes with a catalytic amount of acid or base to facilitate the dehydration process. researchgate.netresearchgate.net

The reaction proceeds by the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form the stable imine product. sjomr.org.in Green chemistry approaches, such as mechanochemical grinding or using aqueous media, have also been employed for the synthesis of Schiff bases derived from similar aldehydes like 4-hydroxy-3-methoxybenzaldehyde (vanillin), highlighting the versatility and adaptability of this reaction. researchgate.netrepec.org The formation of the Schiff base is typically confirmed by spectroscopic methods, with the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum and specific signals in the nuclear magnetic resonance (NMR) spectrum. researchgate.netresearchgate.net

Formation and Characterization of Metal Complexes with Schiff Base Ligands (e.g., Cu(II), Zn(II))

Schiff bases derived from this compound can act as "privileged ligands," capable of coordinating with a variety of metal ions to form stable metal complexes. orientjchem.org The imine nitrogen and other potential donor atoms within the Schiff base structure (such as the oxygen from a hydroxyl or methoxy (B1213986) group) can chelate to metal centers like Copper(II) and Zinc(II). repec.org

The synthesis of these metal complexes generally involves reacting the pre-synthesized Schiff base ligand with a metal salt (e.g., nitrates, chlorides, or acetates) in a suitable solvent. orientjchem.org For instance, a study on a Schiff base derived from 4-hydroxy-3-methoxybenzaldehyde and glycine (B1666218) demonstrated a mechanochemical, solvent-free grinding method to produce high yields of Cu(II) and Zn(II) complexes. repec.org The resulting complexes exhibited distinct colors—dark green for Cu(II) and white for Zn(II)—and high yields of 98% and 97%, respectively. repec.org

Characterization of these metal complexes is crucial to confirm coordination.

Infrared (IR) Spectroscopy: A shift in the C=N stretching frequency of the Schiff base upon complexation indicates the coordination of the imine nitrogen to the metal ion. The appearance of new bands at lower frequencies is attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. repec.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes show shifts in the π→π* and n→π* transition bands of the ligand, confirming coordination. For transition metals like Cu(II), additional d-d transition bands may appear, providing information about the geometry of the complex. orientjchem.orgrepec.org

Molar Conductivity and Magnetic Susceptibility: These measurements help determine the electrolytic nature and the magnetic properties of the complexes, respectively, further elucidating their structure. orientjchem.org

| Compound | Yield (%) | Color | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) |

|---|---|---|---|---|

| Schiff Base Ligand (from vanillin and glycine) | 96 | Milky | C=N (~1630), C=O (~1700), O-H (~3400) | π→π* (~270), n→π* (~320) |

| Cu(II) Complex | 98 | Dark Green | Shifted C=N, M-N (~550), M-O (~450) | Shifted ligand bands, d-d transitions |

| Zn(II) Complex | 97 | White | Shifted C=N, M-N (~540), M-O (~460) | Shifted ligand bands |

Preparation of Hydrazone Derivatives and Their Structural Diversity

Hydrazones, which contain the –NHN=CH– group, are another important class of compounds synthesized from this compound. They are formed through the condensation reaction of the aldehyde with a hydrazide, such as isonicotinic hydrazide, or hydrazine (B178648) itself. mdpi.comresearchgate.netnih.gov The reaction is analogous to Schiff base formation and is typically carried out by refluxing the reactants in an alcohol solvent. researchgate.net

Exploration of Thiosemicarbazone Analogues and Their Synthetic Routes

Thiosemicarbazones are a related class of derivatives that feature a sulfur atom in their backbone. They are synthesized via the condensation reaction of an aldehyde with a thiosemicarbazide. researchgate.net The reaction with this compound would typically involve mixing the two reactants in an alcoholic solvent, often with a small amount of acid catalyst, to yield the corresponding thiosemicarbazone. researchgate.net

The synthesis of thiosemicarbazones is a robust and versatile process. reactionbiology.com A wide range of analogues can be prepared by using substituted thiosemicarbazides, allowing for fine-tuning of the molecule's steric and electronic properties. researchgate.netnih.gov For example, various thiosemicarbazides can be prepared by reacting different isothiocyanates with hydrazine, which are then condensed with the aldehyde. reactionbiology.com These synthetic routes have been used to create extensive libraries of thiosemicarbazone derivatives for various research applications. nih.govijper.org

Functional Group Interconversions in Benzaldehyde-Functionalized Ionic Liquids

This compound can be incorporated into the structure of ionic liquids (ILs) to create task-specific materials. A synthetic route involves a two-step process: first, the phenolic hydroxyl group of the precursor, 4-hydroxy-3-methoxybenzaldehyde, is alkylated with a dibromoalkane (e.g., 1,4-dibromobutane) to attach a bromo-functionalized side chain. researchgate.net The resulting 4-(4-bromobutoxy)-3-methoxybenzaldehyde (B3327448) is then reacted with an N-alkylimidazole in a quaternization reaction, often under microwave irradiation, to form the benzaldehyde-functionalized ionic liquid in high yield. researchgate.net

Once incorporated into the ionic liquid framework, the aldehyde group can undergo a variety of functional group interconversions: researchgate.net

Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents like hydrogen peroxide in the presence of a base (e.g., KOH).

Reduction: The aldehyde can be reduced to a benzylic alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Condensation: The aldehyde group can readily undergo condensation reactions with compounds like hydrazine hydrate (B1144303) or aniline (B41778) to form the corresponding hydrazones or imines within the ionic liquid structure. researchgate.net

These transformations demonstrate the flexibility of using this compound as a building block for creating functional materials with tunable properties. researchgate.net

Advanced Heterocyclic Compound Formation Utilizing this compound Derivatives

Derivatives of this compound, particularly chalcones and Schiff bases, are key intermediates in the synthesis of a wide range of heterocyclic compounds. derpharmachemica.comsamipubco.com Chalcones, which are α,β-unsaturated ketones, can be prepared via a Claisen-Schmidt condensation between an acetophenone (B1666503) and this compound. These chalcones then serve as versatile precursors for various cyclization reactions.

For example, reacting a chalcone derived from a substituted benzaldehyde (B42025) with reagents like hydrazine hydrate, urea (B33335), or thiourea (B124793) can yield five- or six-membered heterocyclic rings such as pyrazolines, pyrimidines, and thiazines, respectively. derpharmachemica.com Similarly, Schiff bases derived from the aldehyde can undergo cyclocondensation reactions to form other important heterocyclic systems.

Synthesis of Thiazolidinones

Thiazolidinones, specifically 4-thiazolidinones, are a prominent class of sulfur-containing heterocyclic compounds that can be synthesized from this compound. orientjchem.orgut.ac.ir The most common method is a one-pot, three-component reaction involving the aldehyde, a primary amine, and a mercaptocarboxylic acid (most commonly mercaptoacetic acid). orientjchem.orgnih.gov

The reaction mechanism is believed to proceed in two main steps:

Formation of a Schiff base intermediate from the condensation of this compound and the primary amine.

Cyclocondensation of the Schiff base with mercaptoacetic acid. The thiol group of the mercaptoacetic acid attacks the imine carbon, followed by an intramolecular cyclization and loss of a water molecule to form the 2,3-disubstituted-4-thiazolidinone ring. ut.ac.ir

Preparation of Tetrahydropyrimidine (B8763341) Derivatives

The synthesis of tetrahydropyrimidine derivatives from this compound is prominently achieved through the Biginelli reaction, a one-pot multicomponent condensation. nih.govijarsct.co.in This reaction typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea or thiourea derivative. nih.govmdpi.com The general applicability of this method has been demonstrated with a wide range of substituted aromatic aldehydes, including those structurally similar to this compound. researchgate.net

The reaction mechanism, a cornerstone of heterocyclic synthesis, allows for the efficient construction of the dihydropyrimidine (B8664642) core. ijarsct.co.in Various catalysts, including protic acids like HCl and Lewis acids such as copper complexes, have been employed to facilitate this transformation, often leading to high yields. nih.govresearchgate.net For instance, studies on related O-alkyl vanillic aldehydes have shown that using a copper complex catalyst can produce the corresponding 2-oxo-1,2,3,4-tetrahydropyrimidines in good to excellent yields. researchgate.net

Research has shown that both conventional heating and microwave irradiation can be used to drive the reaction. foliamedica.bg Microwave-assisted synthesis, in particular, often results in significantly reduced reaction times and improved yields. foliamedica.bg The products are typically solid precipitates that can be easily isolated from the reaction mixture by simple filtration. researchgate.net

Table 1: Synthesis of Tetrahydropyrimidine Derivatives via Biginelli Reaction Data is representative of typical Biginelli reactions involving substituted benzaldehydes.

| Aldehyde Reactant | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Isopropoxy-3-methoxybenzaldehyde | Ethyl Acetoacetate | Urea | (PhNH3)2CuCl4 | Room Temp, 89h | 86 | researchgate.net |

| 4-Isopropoxy-3-methoxybenzaldehyde | Methyl Acetoacetate | Urea | (PhNH3)2CuCl4 | Room Temp, 93h | 88 | researchgate.net |

| 3,4-Dimethoxybenzaldehyde | Ethyl Benzoylacetate | Thiourea | DABCO | Reflux | High | nih.gov |

| Substituted Benzaldehydes | Ethyl Acetoacetate | Urea/Thiourea | CuCl2·2H2O | Grindstone | Excellent | mdpi.com |

Formation of Flavone (B191248) Structures

This compound serves as a critical building block for the B-ring in the synthesis of flavone structures. Flavones are a class of flavonoids characterized by a 2-phenylchromen-4-one backbone. biomedres.us A common and effective synthetic route involves the initial formation of a chalcone intermediate. nih.govrsc.org

This process typically begins with a Claisen-Schmidt condensation, which is an aldol (B89426) condensation between this compound and a substituted 2'-hydroxyacetophenone (B8834) under basic conditions. nih.govnih.gov The resulting 2'-hydroxychalcone (B22705) possesses the complete C6-C3-C6 carbon skeleton required for the flavone core.

The subsequent and final step is the oxidative cyclization of the 2'-hydroxychalcone to yield the flavone. nih.gov A widely used method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which employs an alkaline solution of hydrogen peroxide to achieve the cyclization and form the heterocyclic C-ring of the flavone. nih.gov Alternative methods for the oxidative cyclization step include using iodine in dimethyl sulfoxide (B87167) (DMSO). nih.gov This synthetic strategy allows for the systematic introduction of various substituents onto the flavone scaffold, depending on the choice of the starting acetophenone. nih.gov

Table 2: General Synthetic Scheme for Flavone Formation

| Step | Reaction Type | Reactants | Key Intermediate/Product | Typical Reagents | Reference |

|---|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound + 2'-Hydroxyacetophenone | 2'-Hydroxychalcone | Aqueous or Alcoholic NaOH/KOH | nih.govnih.gov |

| 2 | Oxidative Cyclization (e.g., AFO Reaction) | 2'-Hydroxychalcone | Flavone | H2O2, NaOH | nih.gov |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations are unique to specific bonds and functional groups, offering a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the analysis of 4-Butoxy-3-methoxybenzaldehyde, the FT-IR spectrum reveals characteristic absorption bands that confirm its structure. nih.gov The spectrum for this compound was obtained on a neat sample using a capillary cell. nih.gov

Key vibrational frequencies observed in the FT-IR spectrum of this compound are indicative of its specific structural features. The presence of an aldehyde is confirmed by a strong C=O stretching vibration. The aromatic ring gives rise to characteristic C=C stretching bands. The ether linkages (both butoxy and methoxy (B1213986) groups) are identified by their C-O stretching vibrations. Additionally, C-H stretching vibrations corresponding to the aromatic ring, the aldehyde group, and the aliphatic butoxy and methoxy groups are present.

Interactive Data Table: FT-IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C-H Stretch | Aldehyde (CHO) | 2850 - 2750 |

| C=O Stretch | Aldehyde (CHO) | 1710 - 1685 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Aryl-Alkyl Ether | 1275 - 1200 |

| C-H Bend | Alkane | 1470 - 1350 |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the C-C backbone of the butoxy group. While detailed experimental Raman data for this specific compound is not extensively published in readily available literature, theoretical calculations based on density functional theory (DFT) can predict the Raman active modes. These computational studies, often performed alongside experimental FT-IR, help to provide a more complete vibrational assignment. For related molecules, Raman spectroscopy has been used to characterize the vibrational modes of the aromatic and substituent groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment of each atom, their connectivity, and spatial relationships.

Proton (¹H) NMR spectroscopy of this compound provides a wealth of information about the number and types of hydrogen atoms in the molecule. The spectrum, typically recorded in a deuterated solvent like CDCl₃, shows distinct signals for each chemically non-equivalent proton.

The key features of the ¹H NMR spectrum include a singlet for the aldehydic proton at a downfield chemical shift (typically around 9.8 ppm) due to the electron-withdrawing nature of the carbonyl group. The aromatic protons on the benzene (B151609) ring appear as distinct signals in the aromatic region (around 7.0-7.5 ppm), with their splitting patterns revealing their substitution pattern. The methoxy group protons appear as a sharp singlet, while the protons of the butoxy group give rise to a set of multiplets corresponding to the -OCH₂-, -CH₂-, -CH₂-, and -CH₃ groups, with their chemical shifts and coupling patterns providing clear evidence for the butoxy chain.

Interactive Data Table: ¹H NMR Chemical Shift Data for this compound

| Proton | Multiplicity | Chemical Shift (δ, ppm) |

| Aldehydic H | Singlet | ~9.8 |

| Aromatic H | Multiplet | ~7.0 - 7.5 |

| Methoxy H (-OCH₃) | Singlet | ~3.9 |

| Butoxy H (-OCH₂-) | Triplet | ~4.0 |

| Butoxy H (-CH₂-) | Multiplet | ~1.8 |

| Butoxy H (-CH₂-) | Multiplet | ~1.5 |

| Butoxy H (-CH₃) | Triplet | ~1.0 |

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group appears at a characteristic downfield chemical shift (around 190 ppm). The aromatic carbons show signals in the range of 110-160 ppm, with the carbons attached to oxygen atoms (C-O) appearing at the lower end of this range. The carbon of the methoxy group gives a signal around 56 ppm, and the carbons of the butoxy group appear in the aliphatic region of the spectrum.

Interactive Data Table: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Aldehydic C=O | ~191 |

| Aromatic C-O | ~150 - 155 |

| Aromatic C-H & C-C | ~110 - 130 |

| Methoxy C (-OCH₃) | ~56 |

| Butoxy C (-OCH₂-) | ~69 |

| Butoxy C (-CH₂-) | ~31 |

| Butoxy C (-CH₂-) | ~19 |

| Butoxy C (-CH₃) | ~14 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to further confirm the structural assignments made from 1D NMR data. An ¹H-¹³C HSQC spectrum shows correlations between directly attached protons and carbons. This is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. For this compound, the HSQC spectrum would show a cross-peak connecting the aldehydic proton signal to the aldehydic carbon signal, and similarly for each C-H bond in the aromatic ring and the butoxy and methoxy groups. This technique helps to resolve any ambiguities in the 1D spectra and provides definitive evidence for the connectivity within the molecule.

Carbon (13C) NMR Spectroscopy

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. This technique is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the compound is first vaporized and separated from other volatile components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight. The NIST Mass Spectrometry Data Center reports a molecular weight of 208.26 g/mol for this compound. sigmaaldrich.com The ionization process also induces fragmentation of the molecule, generating a unique pattern of fragment ions. For this compound, the most abundant fragment ion (top peak) is observed at a mass-to-charge ratio (m/z) of 151. nih.gov The second and third highest peaks are found at m/z 152 and 208, respectively. nih.gov This fragmentation pattern serves as a chemical fingerprint, aiding in the structural confirmation and identification of the compound. A proposed fragmentation pathway for the related compound 4-hydroxy-3-methoxybenzaldehyde can offer insights into the potential fragmentation of its butoxy derivative. researchgate.net

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | chemspider.com |

| Molecular Weight | 208.26 g/mol | sigmaaldrich.com |

| Top Peak (m/z) | 151 | nih.gov |

| 2nd Highest Peak (m/z) | 152 | nih.gov |

| 3rd Highest Peak (m/z) | 208 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally sensitive compounds. In this method, the compound is first separated by high-performance liquid chromatography before being introduced into the mass spectrometer.

For this compound and its derivatives, LC-MS is a valuable tool for both qualitative and quantitative analysis. scirp.org It can be used to confirm the molecular weight of the compound and to identify and quantify it in complex mixtures. The choice of mobile phase in the liquid chromatography step is crucial; for mass spectrometry compatible applications, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which is essential for confirming the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography encompasses a range of laboratory techniques for the separation of mixtures. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. These methods are fundamental for assessing the purity of synthesized compounds and for isolating them from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. It is particularly valuable for purity assessment of compounds like this compound. scirp.org

In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases. The purity of this compound can be determined by monitoring the eluent with a suitable detector, such as a UV detector. A pure compound will ideally show a single peak in the chromatogram. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). HPLC methods can be developed using various stationary phases, such as C18 reverse-phase columns, and mobile phases typically consisting of a mixture of acetonitrile (B52724) and water with an acid modifier. sielc.com The purity of related compounds has been successfully determined using HPLC, often showing purities of 98% or higher. scirp.org

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to separate non-volatile mixtures. It is frequently employed to monitor the progress of chemical reactions, identify compounds present in a mixture, and determine the purity of a substance. amazonaws.com

For the analysis of this compound, a small spot of the compound's solution is applied to a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel. The plate is then placed in a sealed container with a shallow layer of a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The position of the separated compounds is visualized, often using UV light or a staining agent. google.com For instance, a derivative, 4-acetyloxy-3-methoxybenzaldehyde, has been used as a spray reagent in TLC for the examination of oils, producing a distinct color. rfppl.co.in

High-Performance Liquid Chromatography (HPLC)

Microscopic and Elemental Analysis Techniques

In the comprehensive analysis of chemical compounds and the materials derived from them, microscopic and elemental techniques are indispensable for characterizing structure, morphology, and composition at micro and nano scales. These methods provide critical insights that link synthetic processes to material properties and performance.

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. researchgate.net By scanning the surface with a focused beam of electrons, it generates signals from the interaction of the electrons with the sample, primarily secondary electrons. nanoscience.com These secondary electrons are highly sensitive to surface texture, and their detection allows for the creation of detailed images that reveal features such as texture, porosity, and fracture patterns. nanoscience.comresearchgate.net The resulting images often have a distinct three-dimensional appearance, which aids in the visualization and understanding of the material's surface structure. nanoscience.com

Table 1: SEM Analysis Capabilities

| Analytical Aspect | Information Provided | Relevance in Chemical Research |

|---|---|---|

| Surface Topography | Provides high-resolution images of surface features like pores, cracks, and grains. nanoscience.com | Characterizing the surface of catalysts, polymers, and nanomaterials. |

| Morphology | Reveals the size, shape, and arrangement of particles on the sample surface. researchgate.net | Assessing the uniformity and structure of synthesized materials. |

| Compositional Contrast | Backscattered electrons can provide information on the distribution of different elements. | Identifying different phases or domains within a composite material. |

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the detailed investigation of a material's internal structure at the atomic level. beilstein-journals.org In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample form an image. This technique is crucial for visualizing the size, shape, and arrangement of nanoparticles, as well as identifying crystalline structures and defects. beilstein-journals.org For materials sensitive to electron beam damage, such as carbon-based nanostructures, the use of aberration-corrected TEM (AC-TEM) at lower voltages is particularly important. beilstein-journals.org

The application of TEM is noted in the analysis of nanostructures developed in processes related to this compound. mdpi-res.com Furthermore, in studies on related compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), TEM is essential for characterizing the catalysts used in their chemical transformations. For instance, TEM has been used to examine palladium nanoparticles supported on carbon nanotube–silica nanohybrids, confirming that the metal clusters were preferentially located on the silica surface. kinampark.com This level of detail is critical for understanding catalyst activity and reaction mechanisms.

Table 2: TEM Research Findings on Related Nanomaterials

| Study Context | Material Analyzed | Key Findings from TEM |

|---|---|---|

| Nanostructure Synthesis mdpi-res.com | Novel nanostructures | TEM is cited as a key technique for analyzing the resulting nanostructures. mdpi-res.com |

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. cern.ch It is often integrated with an SEM or TEM. When the electron beam from the microscope strikes the sample, it causes the emission of characteristic X-rays from the elements present. The EDX detector measures the energy and intensity of these X-rays to identify the elemental composition of the sample and determine the relative abundance of each element. cern.ch Standard EDX is effective for detecting elements with concentrations above approximately 0.2 wt% and is less sensitive to very light elements (Z < 11). cern.ch

In a life cycle assessment study involving the chemical synthesis of this compound, EDX analysis was performed on related materials to determine their elemental makeup. mdpi-res.com The analysis specifically identified the presence of several minor metallic impurities. mdpi-res.com

Table 3: Elemental Impurities Detected by EDX in a Related Process

| Element | Chemical Symbol |

|---|---|

| Aluminum | Al |

| Titanium | Ti |

| Chromium | Cr |

| Iron | Fe |

Data sourced from a supplementary analysis in a study involving this compound. mdpi-res.com

Inductively Coupled Plasma (ICP) analysis, which includes techniques like ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), is a highly sensitive method used for the quantitative determination of a wide range of elements, particularly metals, at trace and ultra-trace concentrations. pcdn.cothermofisher.com The sample is typically introduced as an acidic aqueous solution into a high-temperature plasma source, which ionizes the atoms of the elements. These ions are then passed into a mass spectrometer (in ICP-MS) or their characteristic optical emission is measured (in ICP-OES) for identification and quantification. pcdn.cofigshare.com

ICP analysis is the standard for accurately measuring elemental concentrations in various samples, including determining the precise loading of metals on a catalyst support. thermofisher.commdpi.com For example, in research involving the synthesis of metal-organic frameworks using related aldehyde compounds, ICP-OES has been utilized to accurately quantify the amount of metal incorporated into the final structure. figshare.com This precise quantification is vital for ensuring the reproducibility of catalyst synthesis and understanding structure-activity relationships.

Table 4: Principles and Applications of ICP Analysis

| Feature | Description | Application in Chemical Research |

|---|---|---|

| High Sensitivity | Capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. thermofisher.com | Quantifying trace metal impurities in reagents or products. |

| Quantitative Accuracy | Provides precise and accurate measurements of elemental concentrations using calibration standards. pcdn.co | Determining the exact metal loading in heterogeneous catalysts. |

| Broad Elemental Coverage | Can measure a wide range of elements within a single analytical run. pcdn.co | Comprehensive elemental screening of novel materials. |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways and Identification of Key Intermediates

The most prominent reaction pathway associated with 4-Butoxy-3-methoxybenzaldehyde is its synthesis via the O-alkylation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). nih.govmdpi.com This reaction is a classic example of a Williamson ether synthesis.

The established pathway proceeds as follows:

Deprotonation : In a basic environment, typically using a carbonate base like potassium carbonate (K₂CO₃), the hydroxyl group of vanillin is deprotonated to form a phenoxide ion. This phenoxide is the key nucleophilic intermediate. mdpi.com

Nucleophilic Attack : The resulting phenoxide anion attacks the electrophilic carbon of an alkylating agent, such as 1-bromobutane (B133212). mdpi.comresearchgate.net

Catalysis : The presence of potassium iodide (KI) is often used to catalyze the reaction. Iodide is a better nucleophile than bromide and can displace it from the 1-bromobutane; the resulting 1-iodobutane (B1219991) is more reactive towards the phenoxide, accelerating the reaction. nih.gov

In other transformations, such as reactions involving the aldehyde carbonyl, different intermediates are formed. For instance, in a Grignard reaction, the addition of an organometallic reagent to the aldehyde would form a secondary alcohol intermediate, which could then be oxidized if desired.

Detailed Studies on Nucleophilic Substitution Mechanisms

The synthesis of this compound from vanillin and 1-bromobutane serves as a model for studying nucleophilic substitution on a phenolic substrate. nih.govresearchgate.net This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The phenoxide ion, generated in situ, acts as the nucleophile, attacking the primary carbon atom of 1-bromobutane and displacing the bromide leaving group in a single, concerted step.

The efficiency and yield of this substitution are highly dependent on the reaction conditions, particularly the solvent. A study comparing different solvents demonstrated that polar aprotic solvents facilitate this type of reaction effectively. nih.govresearchgate.net

Table 1: Effect of Solvent on the Yield of this compound Synthesis nih.govresearchgate.net

The results indicate that DMF generally provides higher yields compared to acetonitrile (B52724) and acetone (B3395972), which can be attributed to its high polarity and ability to solvate the potassium cation, leaving the phenoxide anion more available for reaction. researchgate.net

Analysis of Radical Reaction Mechanisms in Synthetic Transformations

While less common than its ionic reactions, this compound and its precursors can be involved in radical-mediated transformations. The antioxidant and radical scavenging activities of vanillin and related phenolic compounds are well-documented. mdpi.comresearchgate.net These properties arise from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it and forming a stable phenoxy radical.

In the case of this compound, which lacks the phenolic hydroxyl group, potential radical reaction mechanisms would involve other sites:

Hydrogen Atom Abstraction : The C-H bonds on the butoxy chain, particularly those alpha to the ether oxygen, can be susceptible to hydrogen atom abstraction by highly reactive radicals, forming a C-centered radical. acs.org

Aldehyde Group Reactivity : The aldehyde hydrogen can also be abstracted under certain conditions.

Photocatalysis : Under photocatalytic conditions, C-centered radicals can be generated from the alkoxy chain and subsequently used in C-C bond-forming reactions. acs.org

Studies on related compounds show that alkoxy radicals are versatile intermediates that can be generated from alcohols under mild photoredox catalysis conditions. acs.org

Mechanistic Insights into Multi-Component Reactions (MCRs)

Substituted benzaldehydes are valuable substrates in multi-component reactions (MCRs), which allow for the efficient synthesis of complex molecules in a single step. For this compound, the aldehyde group is the key functional group for participation in MCRs.

A representative mechanism, extrapolated from studies on similar benzaldehydes like p-methoxybenzaldehyde, is the synthesis of 3,3-bis(indolyl)methanes. frontiersin.org

Aldehyde Activation : A catalyst, often an acid, protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

First Nucleophilic Attack : An indole (B1671886) molecule attacks the activated carbonyl carbon, leading to an intermediate adduct.

Dehydration : The intermediate undergoes protonation and subsequent dehydration to form a stabilized benzylidene-3H-indolium cation.

Second Nucleophilic Attack : A second molecule of indole attacks this electrophilic intermediate, resulting in the final 3,3-bis(indolyl)methane product. frontiersin.org

The electron-donating alkoxy groups on the benzene (B151609) ring stabilize the cationic intermediates formed during this process, potentially influencing the reaction rate and yield.

Investigation of Adsorption Mechanisms (e.g., in Corrosion Inhibition Phenomena)

The principle of using organic molecules to inhibit metal corrosion relies on their ability to adsorb onto the metal surface and form a protective barrier. mdpi.com Studies on vanillin (4-hydroxy-3-methoxybenzaldehyde) and other related Schiff bases provide significant insight into the likely adsorption mechanism for this compound. researchgate.netuctm.eduresearchgate.net

The proposed mechanism involves:

Adsorption : The inhibitor molecule adsorbs onto the metal surface (e.g., mild steel). This process is facilitated by the presence of heteroatoms (oxygen in the methoxy (B1213986) and butoxy groups) with lone pairs of electrons and the π-electrons of the aromatic ring. mdpi.comresearchgate.net These electrons can be donated to the vacant d-orbitals of the metal atoms.

Film Formation : A protective film forms on the surface, blocking the active sites for corrosion and acting as a barrier to corrosive agents. mdpi.com

Inhibition Type : Polarization studies on vanillin indicate it acts as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.netuctm.edu

Adsorption Isotherm : The adsorption process often follows established models like the Langmuir or Temkin adsorption isotherms, suggesting the formation of a monolayer on the metal surface. researchgate.netsapub.org The negative Gibbs free energy of adsorption (ΔG_ads) calculated in these studies indicates a spontaneous adsorption process. sapub.org

Characterization of Photocatalytic Reaction Mechanisms

Photocatalysis offers mild and efficient pathways for activating otherwise inert bonds. uni-regensburg.de For this compound, photocatalytic reactions could proceed via several mechanisms, primarily involving direct hydrogen atom transfer (d-HAT). acs.org

In a d-HAT mechanism, a photocatalyst (PC), upon excitation by light, enters an excited state (PC*). This excited photocatalyst is a powerful enough oxidant or reductant to abstract a hydrogen atom directly from a C-H bond in the substrate. acs.org

Radical Generation : The most likely site for d-HAT on this compound would be the C-H bonds of the butoxy group, especially the ones alpha to the ether oxygen, due to their lower bond dissociation energy and the formation of a relatively stable α-oxy radical. acs.org

Subsequent Reactions : The generated C-centered radical can then participate in various synthetic transformations, such as addition to alkenes (a Giese-type reaction) or other C-C bond-forming processes. uni-regensburg.de

This approach allows for the functionalization of aliphatic C-H bonds under very mild conditions, using visible light as the energy source. acs.orguni-regensburg.de

Kinetic Studies and Reaction Rate Determination

Kinetic studies quantify the rate of a chemical reaction and provide insights into its mechanism. For reactions involving this compound, the kinetics are strongly influenced by its substituents.

In reactions where the aldehyde group acts as an electrophile (e.g., nucleophilic addition), the electron-donating methoxy and butoxy groups play a crucial role. By donating electron density to the aromatic ring, they reduce the electrophilicity of the carbonyl carbon, which generally slows down the rate of nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

Kinetic studies on the addition of trimethylsilyl (B98337) cyanide to a series of substituted benzaldehydes demonstrated this effect. rsc.org A Hammett plot, which correlates reaction rates with substituent electronic parameters (σ), showed a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups like methoxy, and by extension the more strongly donating butoxy group, decelerate the reaction. rsc.org

The rate of reaction is typically determined by monitoring the change in concentration of a reactant or product over time using techniques like spectroscopy (UV-Vis, NMR). For the synthesis of this compound itself, studies have reported yields as a function of reaction time, providing practical kinetic data. nih.govmdpi.com

Isotope Labeling Studies for Mechanistic Elucidation

Isotope labeling is a powerful technique utilized in organic chemistry to trace the pathways of atoms and functional groups through chemical reactions, thereby providing invaluable insights into reaction mechanisms. This is achieved by replacing one or more atoms of a reactant molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). The positions of these isotopic labels in the products can then be determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which allows for the deduction of bond-making and bond-breaking steps.

While the application of isotope labeling has been fundamental in understanding the mechanisms of reactions involving various benzaldehyde derivatives, specific and detailed research focusing solely on the mechanistic elucidation of reactions involving This compound through this technique is not extensively documented in publicly available scientific literature. However, based on established methodologies for similar aromatic aldehydes, it is possible to outline the potential application and significance of such studies for this compound.

Hypothetical applications of isotope labeling to study the reaction mechanisms of this compound could include:

Elucidation of Oxidation and Reduction Mechanisms: By synthesizing this compound with a deuterium atom at the aldehyde position (formyl-deuterated), the kinetic isotope effect (KIE) for its oxidation to the corresponding carboxylic acid or its reduction to the corresponding benzyl (B1604629) alcohol could be studied. A significant KIE would indicate that the cleavage of the C-H (or C-D) bond at the aldehyde group is a rate-determining step in the reaction mechanism.

Tracing the Fate of Oxygen Atoms: Using ¹⁸O-labeled water or oxidizing agents in reactions could help determine the origin of the oxygen atom in the carboxylate group during oxidation reactions. Similarly, labeling the methoxy or butoxy groups with ¹⁸O could provide insights into their stability and potential involvement in side reactions under specific conditions.

Investigating Condensation Reactions: In reactions such as the aldol (B89426) or Knoevenagel condensation, labeling the alpha-carbon of the reacting partner with ¹³C or deuterium would allow for the precise tracking of the new carbon-carbon bond formation with the carbonyl carbon of this compound.

Table of Potential Isotopic Labeling Studies for this compound:

| Labeled Position | Isotope | Reaction Type | Information Gained |

| Aldehyde Hydrogen | ²H (Deuterium) | Oxidation/Reduction | Kinetic Isotope Effect, rate-determining step |

| Carbonyl Carbon | ¹³C | Condensation Reactions | Tracking of C-C bond formation |

| Methoxy Group Oxygen | ¹⁸O | Hydrolysis/Ether cleavage | Stability and reactivity of the methoxy group |

| Butoxy Group Oxygen | ¹⁸O | Hydrolysis/Ether cleavage | Stability and reactivity of the butoxy group |

It is crucial to reiterate that the above represents a conceptual framework for how isotope labeling studies could be applied to this compound. Detailed experimental data and research findings from such studies are not currently available in the reviewed literature. The principles are drawn from broader studies on substituted benzaldehydes. rsc.org

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties and optimized geometry of molecules. For benzaldehyde (B42025) derivatives, DFT calculations, often using the B3LYP functional, provide insights into bond lengths, bond angles, and vibrational frequencies. mdpi.com Studies on analogous compounds, such as 4-hexyloxy-3-methoxybenzaldehyde, have utilized DFT at the B3LYP/6-311++G(d,p) level to calculate a wide range of molecular properties, which are then compared with experimental data for validation.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter; a smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comrroij.com

For related benzaldehyde derivatives, DFT calculations have been employed to determine these energy values and map the electron density distribution of the frontier orbitals. mdpi.com This analysis helps identify the likely sites for electrophilic and nucleophilic attacks. mdpi.com In a study on 4-hexyloxy-3-methoxybenzaldehyde, the HOMO-LUMO energy gap was calculated to understand its electronic properties and reactivity.

Table 1: Illustrative Frontier Orbital Energies for a Benzaldehyde Derivative (Data is representative)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

This table illustrates the type of data obtained from HOMO-LUMO analysis; specific values for 4-Butoxy-3-methoxybenzaldehyde require dedicated calculation.

Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are computational methods used to describe the distribution of electron charge among the atoms in a molecule and to analyze intramolecular interactions. mdpi.comrroij.com NBO analysis transforms the complex molecular wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de

This analysis provides detailed information on:

Charge Distribution : It assigns a net charge to each atom, helping to identify electrophilic (positive) and nucleophilic (negative) centers. rroij.comuni-muenchen.de

In studies of similar molecules, the oxygen atoms of the carbonyl and methoxy (B1213986) groups, being highly electronegative, typically exhibit significant negative charges, while the adjacent carbon atoms are electropositive. mdpi.com This charge distribution is crucial for understanding how the molecule interacts with other reagents or biological targets.

Table 2: Representative Mulliken Atomic Charges for a Substituted Benzaldehyde (Data is representative)

| Atom | Mulliken Charge (a.u.) | Implication |

|---|---|---|

| O (Carbonyl) | -0.480 | Highly electronegative; potential nucleophilic site. |

| C (Carbonyl) | +0.250 | Electrophilic carbon; susceptible to nucleophilic attack. |

This table shows example data from a Mulliken charge analysis; specific values for this compound would require its own DFT calculation.

HOMO-LUMO Analysis and Frontier Orbital Theory for Reactivity Prediction

Molecular Dynamics and Simulation Studies for Conformational Analysis and Interactions

Molecular dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. oncotarget.com It is invaluable for studying the conformational flexibility of molecules and their dynamic interactions with their environment, such as a solvent or a biological receptor. oncotarget.comchemrxiv.org

For a molecule like this compound, the butoxy chain introduces significant conformational freedom. MD simulations can explore the potential energy surface to identify stable conformers and the dynamics of their interconversion. While specific MD studies on this compound for conformational analysis were not found, the methodology is widely applied. For instance, MD simulations have been used to study larger molecules synthesized from this compound to understand their behavior and interaction within lipid membranes, revealing how different isomers orient themselves and penetrate the lipid core. chemrxiv.org Such studies provide insight into how the structural motif contributed by this compound influences the behavior of the larger system.

In Silico Investigations of Biological Interactions

In silico methods are extensively used to predict and analyze the interactions between small molecules and biological targets, thereby accelerating the drug discovery process. mdpi.comresearchgate.net These computational approaches can screen large libraries of compounds and prioritize candidates for synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (small molecule) when bound to a receptor (typically a protein or DNA) to form a stable complex. researchgate.net The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of interaction), often expressed as a docking score or binding energy.

While direct docking studies on this compound are not prominent in the literature, it serves as a crucial intermediate in the synthesis of more complex molecules that are subjected to such analysis. mdpi.com For example, derivatives of (±)-Kusunokinin, which are synthesized using this compound, have been evaluated for their anticancer activity through molecular docking simulations against specific cellular targets. mdpi.com These simulations help to rationalize the observed biological activity by revealing key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the target protein.

Table 3: Example of Molecular Docking Results (Data is conceptual)

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|

This table illustrates the typical output of a molecular docking study.

The pharmacokinetic properties of a potential drug—its Absorption, Distribution, Metabolism, and Excretion (ADME)—are critical to its success. In silico ADME models are used early in the drug discovery process to predict these properties before a compound is synthesized, saving time and resources. researchgate.netiapchem.org These models use the chemical structure to estimate various physicochemical and pharmacokinetic parameters.

Key predicted ADME properties include:

Absorption : Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).

Distribution : Estimation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism : Prediction of interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion : Prediction of the clearance route.

Drug-likeness : Evaluation based on rules like Lipinski's Rule of Five, which assesses if a compound has properties that would make it a likely orally active drug in humans. researchgate.net

Derivatives of this compound, when designed as potential therapeutic agents, would be subjected to such in silico ADME profiling to assess their potential as viable drug candidates. mdpi.com

Table 4: Key In Silico ADME Parameters and Their Significance

| Parameter | Significance | Desired Range for Drug Candidates |

|---|---|---|

| Lipinski's Rule of Five | Predicts oral bioavailability. | 0 violations is ideal. |

| Human Intestinal Absorption (%) | Predicts uptake from the gut. | High (>80%) |

| BBB Permeability | Predicts ability to cross the blood-brain barrier. | Varies depending on the drug target (CNS or peripheral). |

| CYP2D6 Inhibition | Predicts potential for drug-drug interactions. | Non-inhibitor is preferred. |

| Plasma Protein Binding (%) | Affects the free concentration of the drug available for action. | Moderately low to allow for sufficient free drug. |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are instrumental in correlating a molecule's electronic structure with its chemical reactivity. For this compound, these calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-311++G(d,p). Such studies on analogous substituted benzaldehydes provide a framework for understanding this compound. science.gov

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.comresearchgate.net

Another important descriptor is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP visualizes the charge distribution, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the oxygen atoms of the carbonyl and ether groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms are electron-poor. science.gov

These descriptors collectively help predict how the molecule will interact with other species, guiding the synthesis of new derivatives and explaining observed reaction outcomes. researchgate.net

Table 1: Calculated Quantum Chemical Descriptors for a Vanillin (B372448) Derivative Data based on a study of the analogous compound 4-hexyloxy-3-methoxybenzaldehyde, calculated at the B3LYP/6-311++G(d,p) level.

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy | -6.10 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Energy Gap (Egap) | 4.21 eV |

Thermodynamic and Kinetic Modeling of Chemical Reactions

Thermodynamic and kinetic modeling are essential for optimizing the synthesis of this compound and understanding its reaction mechanisms. The compound is typically synthesized via the Williamson ether synthesis, reacting vanillin (4-hydroxy-3-methoxybenzaldehyde) with an n-butyl halide (e.g., 1-bromobutane) in the presence of a base like potassium carbonate (K2CO3). mdpi.com

Kinetic modeling focuses on the reaction rate and the transition states involved. Computational methods can map the reaction pathway, identifying the energy barriers for each step. acs.org For the synthesis of this compound, modeling would analyze the formation of the vanillin phenoxide anion and its subsequent nucleophilic attack on the butyl halide. mdpi.com This allows for the rational selection of solvents, temperature, and catalysts to maximize yield and minimize reaction time. A recent study combined experimental design with Life Cycle Assessment to model the synthesis, analyzing factors like solvent, temperature, and the presence of a catalyst (KI) to optimize both yield and environmental impact. mdpi.com

Prediction and Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern optoelectronic technologies, including frequency conversion and optical modulation. mdpi.comsamaterials.com Organic molecules like this compound, which feature a donor-π-acceptor (D-π-A) structure, are promising candidates for NLO applications. In this molecule, the butoxy and methoxy groups act as electron donors, the benzene (B151609) ring serves as the π-conjugated bridge, and the aldehyde group functions as an electron acceptor.

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). science.gov These parameters quantify the molecule's response to an external electric field. A high hyperpolarizability value is indicative of a strong NLO response. researchgate.net DFT calculations are a standard method for predicting these properties. science.gov Studies on similar benzaldehyde derivatives have shown that theoretical calculations of hyperpolarizability correlate well with experimental findings, validating the predictive power of these computational models. science.gov The analysis of HOMO-LUMO transitions can also provide insights into the intramolecular charge transfer (ICT) that gives rise to NLO properties. researchgate.net

Table 2: Calculated NLO Properties for a Benzaldehyde Derivative Data based on a computational study of benzaldehyde thiosemicarbazone using the B3LYP method. science.gov

| Property | Calculated Value (esu) |

|---|---|

| Total Dipole Moment (μ) | 6.45 x 10-18 |

| Mean Polarizability (α) | 2.78 x 10-23 |

| First Hyperpolarizability (β) | 4.10 x 10-30 |

Note: esu = electrostatic unit.

Geometry Deformation Analysis and Energetic Stability

Understanding the three-dimensional structure and energetic stability of this compound is fundamental to predicting its physical properties and chemical behavior. Computational methods are used to perform geometry optimization, which finds the lowest energy conformation of the molecule. researchgate.net This involves calculating the forces on each atom and adjusting their positions until a stable structure, or energy minimum, on the potential energy surface is reached.

The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention is given to the orientation of the butoxy and aldehyde groups relative to the benzene ring, as these conformations influence the molecule's reactivity and crystal packing. researchgate.net

Research Applications and Exploration of Biological Activity

Role in Developing Novel Organic Synthesis Methodologies

4-Butoxy-3-methoxybenzaldehyde is instrumental in the advancement of innovative organic synthesis techniques. Researchers utilize this compound as a model substrate to investigate and refine new reaction pathways and to create complex molecules with potential applications in medicinal chemistry and material science. Its involvement in multi-component reactions and as a precursor for various derivatives highlights its significance in modern synthetic chemistry.

A notable application of this compound is in the synthesis of (±)-TTPG-B, a derivative of kusunokinin (B3037756). The synthesis begins with the preparation of this compound from vanillin (B372448), which is then used in a subsequent Stobbe condensation with dimethyl succinate (B1194679). mdpi.com This multi-step synthesis showcases the utility of this compound as a crucial intermediate in the construction of complex natural product analogues.

Development and Application of Catalytic Systems

The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis. This compound has been employed in studies focusing on various catalytic approaches, including organocatalysis, metal-free catalysis, and the use of recoverable nanocatalysts. These studies aim to enhance reaction rates, improve product yields, and facilitate catalyst recycling, thereby contributing to more sustainable chemical processes.

Organocatalysis and Metal-Free Catalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to traditional metal-based catalysis. researchgate.netnih.gov This approach often offers advantages such as lower toxicity, greater stability, and milder reaction conditions. researchgate.net In the context of reactions involving aldehyde-containing compounds like this compound, organocatalysts can be employed to promote various transformations, including C-C bond formation and asymmetric synthesis. researchgate.netnih.gov The principles of organocatalysis are being explored to develop more environmentally friendly synthetic routes for a wide range of compounds. researchgate.netmdpi.com

Peptide-Based Catalysis and Asymmetric Synthesis

Peptide-based catalysts have gained attention for their potential to mimic the high selectivity of enzymes in asymmetric synthesis. nih.gov These synthetic peptides can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other. nih.gov This is particularly relevant for the synthesis of biologically active molecules, where stereochemistry plays a crucial role. While specific applications involving this compound are still emerging, the principles of peptide-based catalysis are being applied to a wide range of asymmetric transformations, including those involving aldehydes. nih.govrenyi.hu

Recyclable Catalytic Systems

The development of recyclable catalytic systems is a key focus in green chemistry. In addition to magnetically recoverable nanocatalysts, other strategies are being investigated to facilitate catalyst reuse. For instance, supported catalysts, where the active catalytic species is immobilized on a solid support, can be easily filtered from the reaction mixture. google.com Research into recyclable catalysts aims to reduce waste and lower the cost of chemical production, making synthetic processes more economically and environmentally viable. mdpi-res.comresearchgate.net

Process Optimization and Efficiency in Complex Organic Transformations

Optimizing reaction conditions is crucial for maximizing product yield and minimizing environmental impact. Studies involving the synthesis of this compound itself have provided insights into process optimization. For example, a study on the O-alkylation of vanillin with 1-bromobutane (B133212) to produce this compound systematically investigated the influence of different solvents and other reaction parameters. researchgate.net By employing Design of Experiments (DoE) methodologies, researchers were able to identify the optimal conditions to achieve higher yields while simultaneously assessing the environmental impact of the process through Life Cycle Assessment (LCA). researchgate.netmdpi.com

The results of this study indicated that the choice of solvent significantly affects both the reaction yield and the environmental footprint. researchgate.net Specifically, reactions carried out in dimethylformamide (DMF) showed higher yields and lower environmental impacts compared to those conducted in acetonitrile (B52724) (ACN) or acetone (B3395972). researchgate.net This integrated approach of combining experimental design with environmental impact assessment provides a comprehensive framework for developing more sustainable and efficient organic syntheses. researchgate.netmdpi.com

Exploration in Advanced Materials Science Research

The molecular architecture of this compound, featuring an aldehyde group and a butoxy-methoxy substituted benzene (B151609) ring, makes it a valuable building block in materials science.

The aldehyde functional group of this compound serves as a reactive site for its integration into polymeric structures. This allows for the synthesis of functional polymers with tailored properties. For instance, benzaldehyde-functionalized ionic liquids have been synthesized, demonstrating the versatility of this aldehyde in creating complex polymeric materials. researchgate.net The alkylation of the phenolic hydroxyl group in its precursor, vanillin, to create the butoxy group is a key step in producing monomers for polymer synthesis. nih.govresearchgate.net This modification can introduce new reactive groups or bridge polymer units. nih.gov Research has also shown the utility of related aldehyde-containing compounds in post-polymerization modification strategies, enabling the creation of multifunctional polymers with precise architectures.